

In-Depth Technical Guide: 6-O-(3",4"-Dimethoxycinnamoyl)catalpol

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Compound of Interest		
Compound Name:	6-O-(3",4"-	
	Dimethoxycinnamoyl)catalpol	
Cat. No.:	B1180763	Get Quote

CAS Number: 147714-71-4

This technical guide provides a comprehensive overview of the iridoid glycoside **6-O-(3",4"-Dimethoxycinnamoyl)catalpol**, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, natural sources, experimental protocols for its isolation and characterization, and its significant antihepatotoxic activity, including available quantitative data and insights into its potential mechanism of action.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	147714-71-4	[1][2][3][4][5]
Molecular Formula	C26H32O13	-
Molecular Weight	552.53 g/mol	-
Appearance	White powder	-
Purity	Typically >98% (commercially available)	-
Solubility	Soluble in methanol, ethanol, DMSO, and other polar organic solvents.	-



Natural Occurrence

6-O-(3",4"-Dimethoxycinnamoyl)catalpol is a naturally occurring compound predominantly isolated from the flowering parts of Buddleja asiatica Lour., a plant belonging to the Scrophulariaceae family.[1][2][3] This plant is also a source of other bioactive compounds, including other iridoid glucosides, steroids, phenylpropanoids, a triterpene saponin, and flavonoids.[1][2][3]

Experimental Protocols Isolation and Purification from Buddleja asiatica

The isolation of **6-O-(3",4"-Dimethoxycinnamoyl)catalpol** from the flowering parts of Buddleja asiatica involves a multi-step process of extraction and chromatographic separation.

- Plant Material and Extraction:
- Air-dried and powdered flowering parts of Buddleja asiatica are subjected to extraction with a polar solvent, typically 80% ethanol, at room temperature.
- The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- This crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- 2. Chromatographic Separation:
- The ethyl acetate fraction, which is enriched with iridoid glycosides, is subjected to column chromatography.
- Column Chromatography (Silica Gel): The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased (e.g., from 100:0 to 80:20 chloroform:methanol) to separate the different components.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A



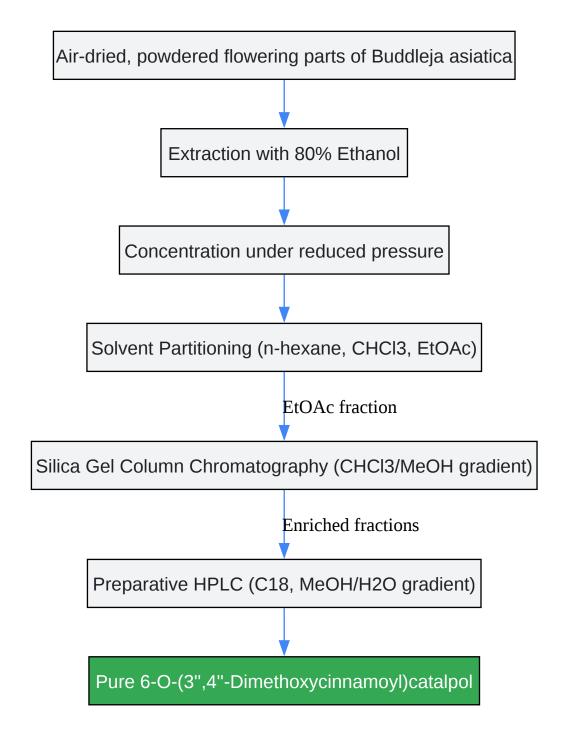




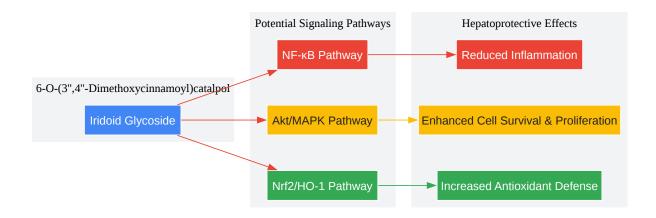
typical mobile phase would be a gradient of methanol and water.

Workflow for Isolation and Purification:









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References

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